molecular formula C21H38O5 B13944697 2-(16-Hydroxyheptadecylidene)butanedioic acid CAS No. 62722-96-7

2-(16-Hydroxyheptadecylidene)butanedioic acid

Cat. No.: B13944697
CAS No.: 62722-96-7
M. Wt: 370.5 g/mol
InChI Key: IYTRZUNPZJXVQY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(16-Hydroxyheptadecylidene)butanedioic acid can be achieved through several synthetic routes. One common method involves the esterification of succinic acid (butanedioic acid) with a long-chain alcohol, followed by hydrolysis to yield the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted esterification techniques to optimize yield and minimize waste. This method utilizes a heterogeneous catalyst in a microwave reactor, allowing for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(16-Hydroxyheptadecylidene)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce primary or secondary alcohols.

Scientific Research Applications

2-(16-Hydroxyheptadecylidene)butanedioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(16-Hydroxyheptadecylidene)butanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(16-Hydroxyheptadecylidene)butanedioic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

62722-96-7

Molecular Formula

C21H38O5

Molecular Weight

370.5 g/mol

IUPAC Name

2-(16-hydroxyheptadecylidene)butanedioic acid

InChI

InChI=1S/C21H38O5/c1-18(22)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-19(21(25)26)17-20(23)24/h16,18,22H,2-15,17H2,1H3,(H,23,24)(H,25,26)

InChI Key

IYTRZUNPZJXVQY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCC=C(CC(=O)O)C(=O)O)O

Origin of Product

United States

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